molecular formula C11H26N2 B13400165 N-(2-Ethylhexyl)propane-1,3-diamine CAS No. 13281-06-6

N-(2-Ethylhexyl)propane-1,3-diamine

Cat. No.: B13400165
CAS No.: 13281-06-6
M. Wt: 186.34 g/mol
InChI Key: XKXKBRKXBRLPNS-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)propane-1,3-diamine is an organic compound with the molecular formula C11H26N2. It is a type of diamine, which means it contains two amine groups. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Ethylhexyl)propane-1,3-diamine can be synthesized through the reaction of 3-(Chloromethyl)heptane with 1,3-Diaminopropane in ethanol under heating conditions for 24 hours . The yield of this reaction is approximately 48% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexyl)propane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo substitution reactions where one or both amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives or other substituted amines.

Scientific Research Applications

N-(2-Ethylhexyl)propane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)propane-1,3-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inducer of secondary metabolism, triggering enzymes involved in the biosynthesis of β-alanine and pantothenic acid . These compounds are precursors for the activation of multidomain enzymes such as non-ribosomal peptide synthetases and polyketide synthases.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A simpler diamine with similar chemical properties.

    N,N’-bis(2-aminoethyl)-1,3-propanediamine: A more complex diamine with additional aminoethyl groups.

Uniqueness

N-(2-Ethylhexyl)propane-1,3-diamine is unique due to its specific structure, which includes an ethylhexyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

13281-06-6

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

N'-(2-ethylhexyl)propane-1,3-diamine

InChI

InChI=1S/C11H26N2/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11,13H,3-10,12H2,1-2H3

InChI Key

XKXKBRKXBRLPNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCCN

Origin of Product

United States

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